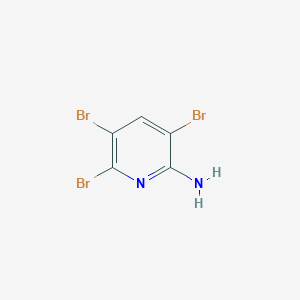

3,5,6-Tribromopyridin-2-amine

描述

3,5,6-Tribromopyridin-2-amine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at positions 3, 5, and 6, and an amino group at position 2 on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Tribromopyridin-2-amine typically involves the bromination of pyridin-2-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

化学反应分析

Types of Reactions: 3,5,6-Tribromopyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Coupling Reactions: Utilize palladium catalysts, arylboronic acids, and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.

Reduction Reactions: Employ hydrogen gas and a palladium catalyst in an inert atmosphere.

Major Products:

Substitution Reactions: Yield substituted pyridin-2-amines.

Coupling Reactions: Produce biaryl derivatives.

Reduction Reactions: Result in the formation of pyridin-2-amine.

科学研究应用

3,5,6-Tribromopyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: Used in the development of advanced materials, including liquid crystals and organic semiconductors.

Biological Studies: Investigated for its biological activity and potential as an antimicrobial or anticancer agent.

作用机制

The mechanism of action of 3,5,6-Tribromopyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

3,5-Dibromopyridin-2-amine: Lacks one bromine atom compared to 3,5,6-Tribromopyridin-2-amine.

2-Aminopyridine: The parent compound without any bromine substitutions.

3,5,6-Trichloropyridin-2-amine: Contains chlorine atoms instead of bromine.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of three bromine atoms enhances its potential for further functionalization and increases its utility in various synthetic and research applications .

生物活性

3,5,6-Tribromopyridin-2-amine is a brominated pyridine derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural properties that may contribute to various biological effects, including anticancer and antimicrobial activities.

- Molecular Formula : C5H3Br3N2

- Molecular Weight : 330.8 g/mol

- CAS Number : 63875-38-7

The compound features three bromine atoms substituted on the pyridine ring, which can significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of brominated pyridines can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines. In one study, brominated pyridines demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

- Antimicrobial Properties :

-

Enzyme Inhibition :

- There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. This aligns with findings where similar compounds were screened for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partly attributed to its structure. The presence of multiple bromine atoms enhances lipophilicity and may improve binding affinity to biological targets.

Table: Structure-Activity Relationship Insights

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3,5-Dibromopyridine | 15.83 | Anticancer |

| 4-Bromoaniline | 10.20 | Antimicrobial |

| This compound | TBD | Potential Anticancer/Antimicrobial |

Case Studies

-

Anticancer Study :

- A recent investigation evaluated the anticancer potential of several brominated pyridine derivatives including this compound against glioblastoma cells. The study reported that the compound exhibited potent cytotoxicity and induced apoptosis in cancer cells when used in combination with specific small molecule inhibitors .

- Antifungal Activity :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5,6-Tribromopyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives. For example, nucleophilic substitution or halogenation under controlled conditions (e.g., using Br₂ in H₂SO₄ or PBr₃ as a catalyst) can achieve regioselective bromination . Key parameters include temperature (0–50°C), solvent polarity (e.g., DMF or CHCl₃), and stoichiometry of brominating agents. Evidence from similar compounds (e.g., 3-Chloropyridin-2-amine) suggests that excess Br₂ may lead to over-bromination, requiring careful quenching . Purification via column chromatography (hexanes/EtOAc) or recrystallization is critical to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The amine proton (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm. Aromatic protons adjacent to bromine atoms show deshielding (δ 7.5–8.5 ppm) .

- ¹³C NMR : Carbons bonded to bromine exhibit downfield shifts (e.g., C-Br at ~130–140 ppm). The amine-bearing carbon appears at ~150 ppm .

- IR : NH₂ stretching vibrations occur at ~3300–3450 cm⁻¹, while C-Br bonds show peaks at 550–650 cm⁻¹ . Compare with databases (e.g., PubChem or SciFinder) to validate assignments.

Advanced Research Questions

Q. How can regioselectivity challenges in brominating pyridine derivatives be addressed to avoid byproducts like 2,4,5-tribrominated isomers?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Bromine tends to occupy positions ortho/para to electron-donating groups (e.g., NH₂). Computational modeling (DFT) can predict reactive sites by analyzing charge distribution . Experimental optimization using directing groups (e.g., temporary protection of NH₂ with Boc) may enhance selectivity. For example, prior bromination at the 2-position (amine-adjacent) can guide subsequent bromination to the 5- and 6-positions .

Q. What intermolecular interactions govern the crystallographic packing of this compound, and how do they impact solubility?

- Methodological Answer : X-ray crystallography of analogs (e.g., 3-Chloropyridin-2-amine) reveals NH⋯N hydrogen bonds forming centrosymmetric dimers, while Br⋯Br interactions (3.2–3.3 Å) contribute to dense packing . These interactions reduce solubility in polar solvents (e.g., water), necessitating the use of DMSO or DMF for biological assays. Thermogravimetric analysis (TGA) can quantify thermal stability linked to packing efficiency .

Q. How do steric and electronic effects of bromine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Bromine’s electronegativity deactivates the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions. Steric hindrance at the 3,5,6-positions requires bulky ligands (e.g., XPhos) to stabilize the Pd intermediate . Pre-activation via transmetalation (e.g., using ZnBr₂) improves coupling efficiency. Monitor reaction progress via LC-MS, as over-bromination may generate unreactive polybrominated byproducts .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated pyridin-amines: How to resolve experimental vs. theoretical values?

- Methodological Answer : Variations in melting points (e.g., 109–112°C for N-(2-Bromobenzyl)pyridin-2-amine vs. 105°C predicted) arise from polymorphic forms or impurities . Use differential scanning calorimetry (DSC) to identify polymorphs. Reproduce synthesis under inert atmospheres (N₂/Ar) to exclude oxidative byproducts. Cross-reference with high-purity commercial standards (e.g., Thermo Scientific) for calibration .

属性

IUPAC Name |

3,5,6-tribromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPFSKGRHXJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394132 | |

| Record name | 3,5,6-tribromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63875-38-7 | |

| Record name | 3,5,6-tribromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。